molecular formula C7H17NO2 B2630633 4,4-Dimethoxypentan-1-amine CAS No. 142611-94-7

4,4-Dimethoxypentan-1-amine

Cat. No.: B2630633
CAS No.: 142611-94-7
M. Wt: 147.218
InChI Key: MPXPIVKBZYOKPI-UHFFFAOYSA-N
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Description

4,4-Dimethoxypentan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amine group (-NH2) attached to a pentane chain with two methoxy groups (-OCH3) at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxypentan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4,4-Dimethoxypentyl halide with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-Dimethoxypentanenitrile. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature to reduce the nitrile group to an amine.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxypentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3) in an appropriate solvent.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethoxypentan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxypentan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The methoxy groups may also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    4,4-Dimethylpentan-1-amine: Similar structure but with methyl groups instead of methoxy groups.

    4,4-Diethoxypentan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.

    4,4-Dimethoxypentan-2-amine: Similar structure but with the amine group at the second carbon position.

Uniqueness: 4,4-Dimethoxypentan-1-amine is unique due to the presence of methoxy groups, which can influence its reactivity and interactions compared to other similar compounds. The position of the amine group also plays a crucial role in determining its chemical behavior and applications.

Properties

IUPAC Name

4,4-dimethoxypentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(9-2,10-3)5-4-6-8/h4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXPIVKBZYOKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142611-94-7
Record name 4,4-dimethoxypentan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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